N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide
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Overview
Description
N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group, a hydroxycyclohexyl moiety, and a chloroacetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide typically involves the following steps:
Formation of the Hydroxycyclohexyl Intermediate: The initial step involves the preparation of 4-tert-butyl-1-hydroxycyclohexane through the hydrogenation of 4-tert-butylcyclohexanone.
Alkylation: The hydroxycyclohexyl intermediate is then alkylated with chloromethyl chloroacetate under basic conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts and solvents are selected based on their efficiency and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid (HCl), while basic hydrolysis uses sodium hydroxide (NaOH).
Major Products Formed
Substitution: Depending on the nucleophile, products can include substituted amides, thioamides, or ethers.
Oxidation: Oxidation of the hydroxy group yields 4-tert-butylcyclohexanone.
Reduction: Reduction of the hydroxy group results in 4-tert-butylcyclohexane.
Hydrolysis: Hydrolysis yields 4-tert-butyl-1-hydroxycyclohexylmethanol and chloroacetic acid.
Scientific Research Applications
N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein modification.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide involves its interaction with molecular targets such as enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. The hydroxycyclohexyl moiety may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-acetamidopropanamide
- N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-methyloxolane-3-carboxamide
Uniqueness
N-[(4-Tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamide group allows for targeted covalent modification of proteins, while the hydroxycyclohexyl moiety enhances its binding properties.
Properties
IUPAC Name |
N-[(4-tert-butyl-1-hydroxycyclohexyl)methyl]-2-chloroacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24ClNO2/c1-12(2,3)10-4-6-13(17,7-5-10)9-15-11(16)8-14/h10,17H,4-9H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NROPGMILDBANLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CNC(=O)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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